molecular formula C15H10FN3O2 B12124472 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12124472
M. Wt: 283.26 g/mol
InChI Key: UNIYFVSOMATDJH-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group and a phenyl-1,2,5-oxadiazole moietyThe presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, amidoximes can react with carboxylic acids in a NaOH-DMSO medium at ambient temperature to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole moiety.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the fluoro group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10FN3O2/c16-12-8-4-7-11(9-12)15(20)17-14-13(18-21-19-14)10-5-2-1-3-6-10/h1-9H,(H,17,19,20)

InChI Key

UNIYFVSOMATDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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